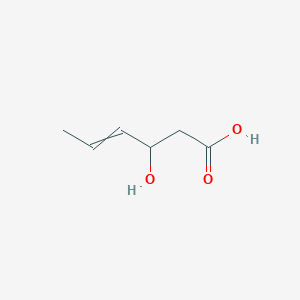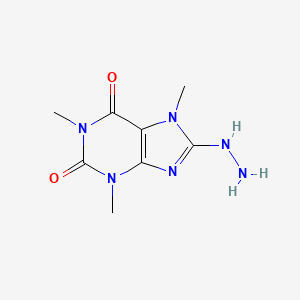
ss-Propenylhydracrylsaure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Hydroxyhex-4-enoic acid is an organic compound characterized by the presence of both a hydroxyl group and a carboxylic acid group. This compound is notable for its unique structure, which includes a double bond between the fourth and fifth carbon atoms, and a hydroxyl group attached to the third carbon atom. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (E)-3-Hydroxyhex-4-enoic acid can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired (E)-configuration is achieved.
Industrial Production Methods: In industrial settings, the production of (E)-3-Hydroxyhex-4-enoic acid often involves the use of biocatalysts to enhance yield and selectivity. Enzymatic processes utilizing specific dehydrogenases can facilitate the conversion of precursor molecules into the target compound under mild conditions, making the process more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Hydroxyhex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of (E)-3-Oxohex-4-enoic acid.
Reduction: The double bond can be reduced to yield (E)-3-Hydroxyhexanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.
Major Products:
Oxidation: (E)-3-Oxohex-4-enoic acid.
Reduction: (E)-3-Hydroxyhexanoic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
(E)-3-Hydroxyhex-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-Hydroxyhex-4-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. Its molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to cellular growth and differentiation.
Comparaison Avec Des Composés Similaires
(Z)-3-Hydroxyhex-4-enoic acid: Differing in the configuration around the double bond.
3-Hydroxyhexanoic acid: Lacking the double bond.
3-Oxohex-4-enoic acid: Featuring a keto group instead of a hydroxyl group.
Uniqueness: (E)-3-Hydroxyhex-4-enoic acid is unique due to its specific (E)-configuration, which imparts distinct chemical reactivity and biological activity. This configuration influences its interaction with enzymes and receptors, making it a valuable compound for targeted research and industrial applications.
Propriétés
IUPAC Name |
3-hydroxyhex-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNGPVEUCUWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26811-78-9 |
Source


|
| Details | Compound: 4-Hexenoic acid, 3-hydroxy-, homopolymer | |
| Record name | 4-Hexenoic acid, 3-hydroxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26811-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One](/img/structure/B14091954.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091959.png)
![N-(3,4-dimethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14091966.png)
![3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B14091973.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(3-hydroxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091975.png)

![3-(2-methoxyphenyl)-2,5-dimethyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14091991.png)
![2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B14092002.png)


![2-(2-Hydroxyethyl)-1-(4-methoxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092012.png)
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092016.png)
![[2-Chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][7]annulen-5-ylidene]acetonitrile](/img/structure/B14092018.png)
